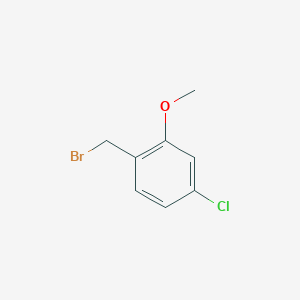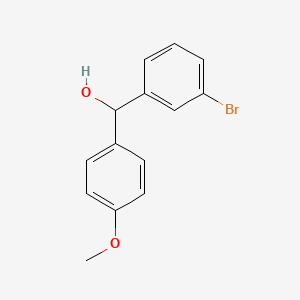![molecular formula C12H21F3N2O2 B1290188 tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate CAS No. 335653-59-3](/img/structure/B1290188.png)
tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate
Übersicht
Beschreibung
tert-Butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C12H21F3N2O2 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethyl group and a tert-butyl carbamate group
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Reactivity Studies: Researchers study its reactivity to understand the behavior of trifluoroethyl and carbamate groups in various chemical environments.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the development of pharmaceuticals, especially those targeting the central nervous system.
Biological Assays: It is used in biological assays to study its effects on cellular processes and pathways.
Industry:
Material Science: The compound finds applications in the development of advanced materials with specific properties, such as fluorinated polymers.
Agrochemicals: It is explored for its potential use in the synthesis of agrochemicals with improved efficacy and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate and trifluoroethylating agents. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Trifluoroethylation: The piperidine intermediate is then reacted with a trifluoroethylating agent under controlled conditions to introduce the trifluoroethyl group.
Carbamate Formation: Finally, the trifluoroethylated piperidine is reacted with tert-butyl carbamate in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoroethyl group or the piperidine ring, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the trifluoroethyl group are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce de-trifluoroethylated derivatives.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness:
- Structural Features: The presence of both a trifluoroethyl group and a tert-butyl carbamate group makes this compound unique compared to other piperidine derivatives.
- Reactivity: Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.
- Applications: The compound’s potential applications in drug development and material science highlight its versatility and importance in research.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-9-4-6-17(7-5-9)8-12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBNHUWODLVVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
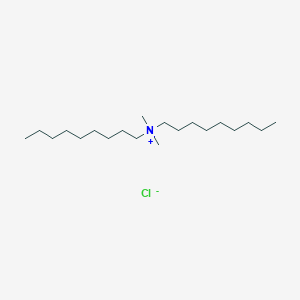
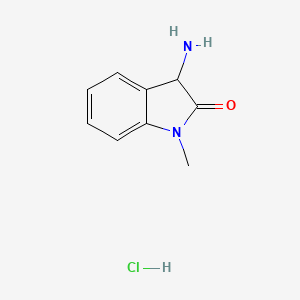
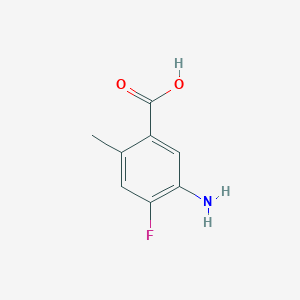
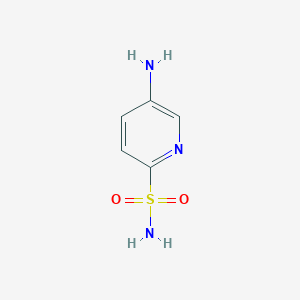



![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

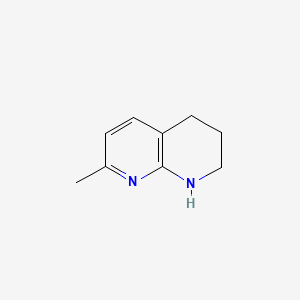

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)
